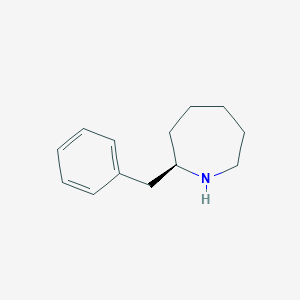
(R)-2-Benzylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Benzylazepane is a chiral azepane derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the seven-membered azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylazepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-aminobenzylamine and a suitable azepane precursor.
Formation of Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.
Benzylation: The benzyl group is introduced through benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of ®-2-Benzylazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Benzylazepane undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert ®-2-Benzylazepane to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the azepane ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted azepane derivatives, N-oxide compounds, and reduced benzylazepane analogs.
Scientific Research Applications
®-2-Benzylazepane finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: ®-2-Benzylazepane is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Benzylazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
(S)-2-Benzylazepane: The enantiomer of ®-2-Benzylazepane, differing in its chiral configuration.
2-Phenylazepane: A structurally similar compound with a phenyl group instead of a benzyl group.
2-Benzylpiperidine: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Uniqueness: ®-2-Benzylazepane is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-2-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-/m1/s1 |
InChI Key |
GCXJNDWBSJHSGC-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC[C@@H](NCC1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















